molecular formula C14H17BO2Si B13676503 3-[Dimethyl(phenyl)silyl]phenylboronic Acid

3-[Dimethyl(phenyl)silyl]phenylboronic Acid

Katalognummer: B13676503
Molekulargewicht: 256.18 g/mol
InChI-Schlüssel: OTHVNTRDDSEZSH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-[Dimethyl(phenyl)silyl]phenylboronic Acid: is an organoboron compound that features both a boronic acid group and a silyl group attached to a phenyl ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3-[Dimethyl(phenyl)silyl]phenylboronic Acid typically involves the reaction of a silylated phenylboronic acid derivative with appropriate reagents under controlled conditions. One common method involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki–Miyaura coupling . This reaction is known for its mild conditions and high functional group tolerance, making it suitable for the synthesis of complex organoboron compounds.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general principles of large-scale organoboron synthesis can be applied. This includes optimizing reaction conditions to maximize yield and purity, as well as employing efficient purification techniques such as crystallization or chromatography.

Wirkmechanismus

The mechanism of action of 3-[Dimethyl(phenyl)silyl]phenylboronic Acid involves its ability to participate in various chemical reactions due to the presence of both boronic acid and silyl groups. The boronic acid group can form reversible covalent bonds with diols, which is useful in sensing and separation applications .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 3-[Dimethyl(phenyl)silyl]phenylboronic Acid is unique due to the presence of both a boronic acid group and a dimethyl(phenyl)silyl group. This dual functionality allows for a wider range of chemical reactions and applications compared to similar compounds .

Eigenschaften

Molekularformel

C14H17BO2Si

Molekulargewicht

256.18 g/mol

IUPAC-Name

[3-[dimethyl(phenyl)silyl]phenyl]boronic acid

InChI

InChI=1S/C14H17BO2Si/c1-18(2,13-8-4-3-5-9-13)14-10-6-7-12(11-14)15(16)17/h3-11,16-17H,1-2H3

InChI-Schlüssel

OTHVNTRDDSEZSH-UHFFFAOYSA-N

Kanonische SMILES

B(C1=CC(=CC=C1)[Si](C)(C)C2=CC=CC=C2)(O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.